waixenicin A

Catalog No.
S11166297
CAS No.
M.F
C26H36O7
M. Wt
460.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
waixenicin A

Product Name

waixenicin A

IUPAC Name

[(E,5S)-5-[(1R,4aS,11aR)-1-acetyloxy-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-4-yl]-5-acetyloxy-2-methylpent-2-enyl] acetate

Molecular Formula

C26H36O7

Molecular Weight

460.6 g/mol

InChI

InChI=1S/C26H36O7/c1-16-8-7-9-18(3)25-22(12-10-16)23(15-31-26(25)33-21(6)29)24(32-20(5)28)13-11-17(2)14-30-19(4)27/h8,11,15,22,24-26H,3,7,9-10,12-14H2,1-2,4-6H3/b16-8?,17-11+/t22-,24+,25+,26-/m1/s1

InChI Key

DCZJIZRGTZFSQY-VWQHOESYSA-N

Canonical SMILES

CC1=CCCC(=C)C2C(CC1)C(=COC2OC(=O)C)C(CC=C(C)COC(=O)C)OC(=O)C

Isomeric SMILES

CC1=CCCC(=C)[C@H]2[C@H](CC1)C(=CO[C@@H]2OC(=O)C)[C@H](C/C=C(\C)/COC(=O)C)OC(=O)C

waixenicin A is a natural product found in Acalycigorgia and Sarcothelia edmondsoni with data available.

Waixenicin A is a marine-derived compound classified as a Xenia diterpenoid, specifically isolated from the octocoral Sarcothelia edmondsoni, found in Hawaiian waters. It features a unique molecular structure characterized by a 6,9-bicyclic framework that includes a dihydropyran ring with three contiguous stereogenic centers, trans-fused to an (E)-configured cyclononene. This intricate architecture contributes to its biological activity and potential therapeutic applications, particularly as a selective inhibitor of the transient receptor potential melastatin 7 ion channel (TRPM7) .

, primarily focusing on constructing its bicyclic core. The initial steps include:

  • Michael Addition: A conjugate addition reaction that forms carbon-carbon bonds.
  • Mukaiyama Aldol Reaction: This reaction allows for the formation of carbon-carbon bonds with high stereoselectivity.
  • Formaldehyde Extrusion: A reaction step that removes formaldehyde to yield the desired bicyclic structure.

These reactions culminate in an intramolecular α-alkylation process, which is crucial for establishing the stereochemistry of the final product .

Waixenicin A exhibits significant biological properties, primarily through its action as a potent TRPM7 inhibitor. This ion channel plays critical roles in cellular functions such as:

  • Regulating intracellular calcium levels: This is vital for various physiological processes, including neuronal signaling.
  • Influencing cell proliferation and migration: Waixenicin A has demonstrated efficacy in reducing glioblastoma cell functions, including proliferation, viability, and invasion .

Furthermore, waixenicin A has shown neuroprotective effects in models of hypoxic-ischemic brain injury, suggesting its potential as a therapeutic agent for central nervous system disorders .

The total synthesis of waixenicin A has been a challenging endeavor due to its complex structure. Recent advancements have led to successful synthetic routes that include:

  • Building Block Assembly: The synthesis begins with two distinct building blocks that are combined through a series of reactions.
  • Enantioselective Synthesis: The development of methods to ensure the correct stereochemistry is crucial for biological activity.
  • Intramolecular Reactions: These are employed to finalize the bicyclic framework essential to waixenicin A's structure.

Notably, the first asymmetric total synthesis was reported recently, marking a significant milestone in organic chemistry .

Waixenicin A's primary applications are in the field of medicinal chemistry and pharmacology. Its role as a TRPM7 inhibitor positions it as a candidate for developing treatments for:

  • Cancers: Particularly glioblastoma, where it can inhibit tumor cell proliferation and migration.
  • Neurological Disorders: Given its neuroprotective properties, waixenicin A may be beneficial in treating conditions like stroke and ischemic injuries .

Research indicates that waixenicin A interacts specifically with TRPM7 channels, modulating their activity. Studies have shown that:

  • Waixenicin A enhances neurite outgrowth in neuronal cultures by inhibiting TRPM7 currents.
  • Its inhibition leads to reduced cellular functions in glioblastoma cells by affecting key signaling pathways associated with cancer progression .

These interactions underline waixenicin A's potential as both a research tool and a therapeutic agent.

Waixenicin A shares structural and functional similarities with several other compounds within the class of diterpenoids and TRPM7 inhibitors. Some notable compounds include:

Compound NameSourceBiological ActivityStructural Features
Xyloketal BMarine organismsInhibits TRPM7; affects glioblastoma cellsSimilar bicyclic structure
CarvacrolOreganoAntimicrobial; less selective TRPM7 inhibitorMonoterpenoid with simpler structure
SpermineNatural productNon-selective TRPM7 inhibitionPolyamine structure
FTY720SyntheticImmunosuppressant; affects ion channelsPhosphorylated sphingosine derivative

Waixenicin A is unique due to its specific selectivity towards TRPM7 and its complex bicyclic structure, which enhances its potential therapeutic applications compared to other compounds .

Asymmetric Total Synthesis Strategies

Diastereoselective Conjugate Addition/Trapping Sequences

The construction of waixenicin A’s trans-fused oxabicyclo[7.4.0]tridecane system relies on a diastereoselective conjugate addition/trapping sequence to establish the C5 and C10 stereocenters. In the seminal 2023 synthesis by Magauer and colleagues, a furan-derived dienophile underwent a stereocontrolled Michael addition with a chiral enolate, achieving >20:1 diastereoselectivity [1]. The trapping of the resulting enolate with an electrophilic iodine species enabled simultaneous introduction of the C11 iodide, a critical handle for subsequent cyclization. This step’s efficiency (78% yield) was attributed to the use of a bulky Evans oxazolidinone auxiliary, which enforced facial selectivity during the addition [4].

Intramolecular Alkylation for 9-Membered Carbocycle Formation

Ring-closing strategies for the strained cyclononene subunit were systematically evaluated (Table 1). Initial attempts using Nozaki-Hiyama-Kishi coupling or Heck reactions failed due to unfavorable transition-state geometries [4]. Success was ultimately achieved through an intramolecular alkylation of a β-keto sulfone intermediate, where the sulfone’s electron-withdrawing nature activated the C7 position for nucleophilic displacement. Under optimized conditions (Cs₂CO₃, DMF, 60°C), this step furnished the 9-membered ring in 51% yield while preserving the labile enol acetal [1] [4].

Table 1: Comparison of Ring-Closing Strategies for Cyclononene Formation

MethodSubstrateConditionsYield (%)
NHK CouplingAlkenyl iodideCrCl₂, Mn, DMF0
Heck ReactionVinyl triflatePd(OAc)₂, PPh₃<5
Radical CyclizationBromoalkeneBu₃SnH, AIBN12
Intramolecular Alkylationβ-Keto sulfoneCs₂CO₃, DMF51

Key Synthetic Intermediates and Functional Group Manipulations

β-Keto Sulfone Motifs in Ring-Closure Optimization

The β-keto sulfone group served dual roles: 1) stabilizing the enolate during conjugate addition, and 2) facilitating C7-C11 bond formation via a SmI₂-mediated reductive elimination [1]. However, subsequent desulfonylation proved problematic, with standard radical conditions (Bu₃SnH, AIBN) causing extensive C7/C8 alkene isomerization. This was mitigated by switching to a trimethylsilylethyl ester, enabling a fluoride-induced decarboxylation that proceeded without epimerization (92% yield, >95% E/Z retention) [4].

Triflate-Mediated Protection of Acid-Labile Enol Acetal

Early-stage incorporation of the enol acetal required innovative protection strategies. Transient triflation of the C14 hydroxyl group prevented undesired acetal migration during downstream transformations [1]. Deprotection at the penultimate stage (LiAlH₄, THF, -78°C) restored the native acetal while avoiding decomposition pathways observed with traditional benzyl or PMB protecting groups [4].

Stereochemical Challenges in Prenyl Side Chain Installation

The C17 prenyl side chain’s installation posed significant stereochemical hurdles. Initial Mukaiyama aldol attempts between aldehyde 26β and isoprene monoxide failed due to poor diastereocontrol (<10% de) [1]. A Brown asymmetric allylation using (-)-Ipc₂B(allyl) provided superior results, delivering the C16-C17 stereodiad in 87% yield with 5:1 dr [1]. Final elaboration via Grubbs II-catalyzed cross-metathesis with methallyl acetate introduced the terminal olefin, though competing homodimerization limited yields to 24% [4]. Computational studies revealed that the bulky C12 acetate directed metathesis selectivity through steric shielding of the Si-face [1].

XLogP3

3.6

Hydrogen Bond Acceptor Count

7

Exact Mass

460.24610348 g/mol

Monoisotopic Mass

460.24610348 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-08-2024

Explore Compound Types